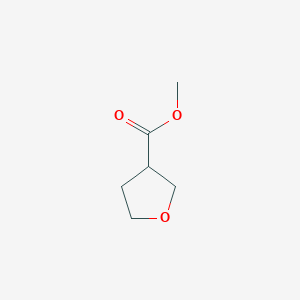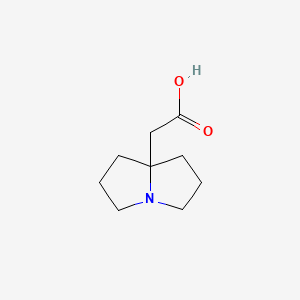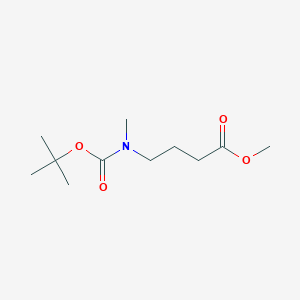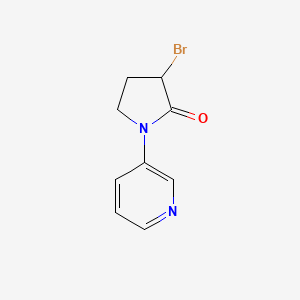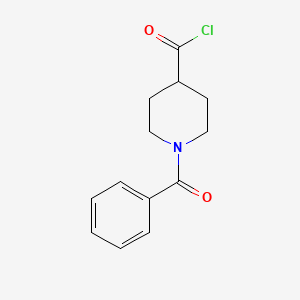![molecular formula C12H15BrO3 B1311313 2-[4-(3-溴丙氧基)苯基]乙酸甲酯 CAS No. 203071-48-1](/img/structure/B1311313.png)
2-[4-(3-溴丙氧基)苯基]乙酸甲酯
描述
Synthesis Analysis
The synthesis of related compounds involves various reactions such as the Reformatsky reaction, which is used to study reaction mechanisms and produce epimeric esters . Another synthesis method involves the addition of acetates to aldehydes to afford hydroxyalkynyl acetates, which can be further transformed into different functional groups . Additionally, the synthesis of complex molecules like methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate involves multiple steps and characterization techniques .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular and chemical properties, including the configurations of the esters .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the regioselective bromination of phenylacetic acid derivatives , sulfide etherification, aminating, and Nenitzescu reactions . These reactions lead to the formation of various functionalized esters and acetates with potential applications in medicinal chemistry and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the angles and planarity within the molecule . Theoretical calculations, such as those performed using density functional theory (DFT), can predict local and global chemical activities, as well as non-linear optical behaviors . The crystal structures of these compounds often reveal intermolecular interactions, such as hydrogen bonds and weak C-H...O or C-H...π(arene) interactions, which can influence the compound's properties and stability .
科学研究应用
杀菌活性
2-[4-(3-溴丙氧基)苯基]乙酸甲酯衍生物已被探索其杀菌特性。例如,合成了新型甲基 (Z)-2-(4-{[(1-芳基-1H-吡唑-3-基)氧基]甲基}苯基) 2-(甲氧基亚氨基)乙酸酯化合物,并在特定剂量下对茄疫病菌表现出中等的杀菌活性 (Liu 等人,2014 年).
分子结构分析
该化合物已通过单晶 X 射线衍射分析等技术成为分子结构分析的主题。此类研究有助于理解分子几何和键合特性,这对于该化合物在各个科学领域的应用至关重要 (Liu 等人,2014 年).
新型化合物的合成
2-[4-(3-溴丙氧基)苯基]乙酸甲酯参与了几种新型化合物的合成。这些化合物在合成后表现出独特的特性,可用于科学研究中的各种应用,例如药理学、材料科学和化学研究。例如,它与 1-芳基-1H-吡唑-3-醇的反应导致合成具有明确结构和潜在应用的新型化合物 (Liu 等人,2014 年).
药理学应用
虽然排除了有关药物使用和剂量的具体信息,但值得一提的是,2-[4-(3-溴丙氧基)苯基]乙酸甲酯的衍生物已被探索其药理学潜力,如抗高血压活性。对合成的衍生物进行了药理学功效和毒性评估,结果表明一些化合物具有显着的抗高血压 α 阻断活性 (Abdel-Wahab 等人,2008 年).
属性
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIDBYQEBHGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445173 | |
| Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate | |
CAS RN |
203071-48-1 | |
| Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


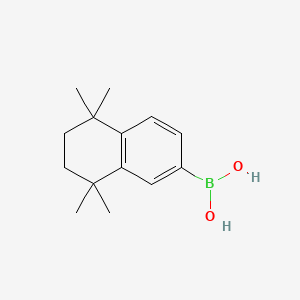
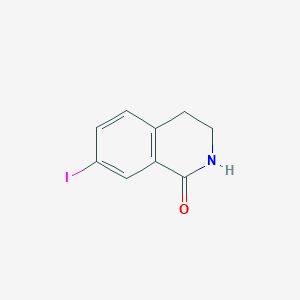
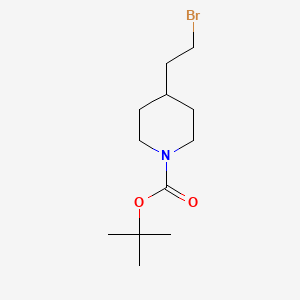
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
